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Tmb-PS

Cat. No.: B1663326
M. Wt: 362.5 g/mol
InChI Key: GZNAFYJQMXPVSY-UHFFFAOYSA-N
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Description

Significance of Chromogenic Reagents in Analytical Chemistry and Bioanalytical Sciences

Chromogenic reagents are chemical substances that undergo a distinct color change upon reaction with a target analyte, a property fundamental to various analytical methodologies, including colorimetric analysis and spectrophotometry. wisdomlib.org Their ability to produce a measurable color allows for the precise detection and quantification of specific substances. ijpsjournal.com

In analytical chemistry, chromogenic reagents are vital for quality control, environmental monitoring, and advanced analytical techniques. ijpsjournal.com For instance, in pharmaceutical analysis, they enable the detection and quantification of key analytes, ensuring drug purity, potency, and consistency by identifying impurities and verifying active ingredient concentrations. ijpsjournal.com These reagents are widely applied in spectrophotometry, chromatography, and chemical sensors to achieve reliable and precise analysis. ijpsjournal.com

In bioanalytical sciences, chromogenic reagents are crucial for visualizing biological interactions. They are extensively used in enzyme-linked immunosorbent assays (ELISA) to detect and quantify specific antigens or antibodies. Furthermore, they play a significant role in diagnostic tests for identifying various biomarkers in bodily fluids. The inherent simplicity, ease of interpretation, and visual nature of colorimetric detection methods make them highly appealing for a broad range of applications, including their integration into paper-based analytical devices (μPADs) for on-site analysis. dntb.gov.uaacs.org

Historical Development and Evolution of Tetramethylbenzidine (TMB) Derivatives for Oxidative Detection

The history of chromogenic substrates for peroxidase activity spans over five decades, with 3,3',5,5'-Tetramethylbenzidine (B1203034) (TMB) emerging as the most commonly utilized reagent. researchgate.netnih.govacs.org TMB's chromogenic reaction relies on its catalytic oxidation by peroxidase enzymes, such as horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H2O2). This oxidation transforms TMB from a colorless, reduced state into an oxidized product (oxTMB), which typically appears blue, and can further convert to yellow upon acidification. wikipedia.orgfishersci.caresearchgate.net

The selection of TMB was driven by its superior sensitivity compared to other early colorimetric reagents like o-phenylenediamine (B120857) (OPD) and 2,2′-azinobis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS). nih.govacs.org Moreover, TMB gained favor as a safer alternative to earlier benzidine-based dyes, which were known carcinogens. TMB itself has been shown to be non-mutagenic in the Ames test. wikipedia.orgfishersci.ca

Despite its advantages, early formulations of TMB faced challenges, including limited aqueous solubility and instability of its oxidized products, which prompted the development of improved derivatives. windows.net The introduction of sulfopropyl groups into the TMB structure led to compounds like Tmb-PS (N-(3-Sulfopropyl)-3,3',5,5'-tetramethylbenzidine sodium salt), which addresses these limitations by significantly enhancing water solubility and stability across a wide pH range. This improved versatility distinguishes this compound from TMB dihydrochloride, which typically requires acidic buffers for dissolution. medchemexpress.comadooq.com

Overview of this compound as a Key Chromogenic Reagent for Hydrogen Peroxide Detection and Enzymatic Assays

This compound, chemically known as N-(3-Sulfopropyl)-3,3',5,5'-tetramethylbenzidine sodium salt, is a highly water-soluble biochemical reagent. medchemexpress.comadooq.combiosynth.com Its enhanced solubility and stability across neutral, acidic, and alkaline conditions make it a versatile choice for a broad spectrum of experimental settings. medchemexpress.comadooq.com

The core mechanism of this compound involves its oxidation by hydrogen peroxide, catalyzed by peroxidase enzymes. This oxidative process converts this compound into a diimine complex, leading to a distinct and measurable color change. The intensity of this color change is directly proportional to the concentration of hydrogen peroxide, establishing this compound as a sensitive and specific reagent for H2O2 detection. This property is critical for various applications, including the detection of reactive oxygen species.

In enzymatic assays, this compound plays a pivotal role, particularly in ELISA, where it is used to visualize the presence of specific antigens or antibodies. Beyond general enzymatic assays, this compound is also favored in in vitro cellular studies, partly due to its reported low toxicity and compatibility with live-cell imaging applications. The sensitivity of TMB-based systems for hydrogen peroxide detection can be quite high, with reported detection limits as low as 2.10 µM in certain peroxidase-like activity assays. rsc.org

Table 1: Comparative Properties of TMB and this compound

Property3,3',5,5'-Tetramethylbenzidine (TMB)N-(3-Sulfopropyl)-3,3',5,5'-tetramethylbenzidine sodium salt (this compound)
Water SolubilityLimited; often requires organic solvents like DMSO for dissolution windows.netHigh; water-soluble medchemexpress.comadooq.combiosynth.com
pH StabilityRequires acidic buffers (e.g., pH 4.0) for optimal use Stable across neutral, acidic, and alkaline conditions medchemexpress.comadooq.com
CarcinogenicityNon-carcinogenic (Ames test negative) wikipedia.orgfishersci.caLow toxicity; preferred for cellular studies
Primary UseChromogenic substrate for HRP in ELISA, immunohistochemistry wikipedia.orgChromogenic substrate for HRP in ELISA, H2O2 detection, cellular studies
Oxidized ProductBlue (oxTMB), turns yellow upon acidification wikipedia.orgfishersci.caDiimine complex, color change for spectrophotometric measurement

Current Research Landscape and Emerging Areas for this compound Investigations

The research landscape surrounding this compound and its parent compound, TMB, is dynamic, focusing on enhancing assay performance and expanding applications. A significant area of investigation involves optimizing TMB substrate formulations for improved signal enhancement in ELISA. This includes systematic studies on factors such as buffer pH, composition, molarity, the effects of specific ions, and the incorporation of organic solvents and polymer stabilizers. nih.gov

An emerging and active field is the development of artificial peroxidase mimics, often referred to as nanozymes. TMB and its derivatives are frequently employed as substrates to evaluate the peroxidase-like activity of these novel nanomaterials, which aim to offer more stable and active alternatives to natural enzymes like HRP. researchgate.netnih.govacs.orgresearchgate.netresearchgate.netresearchgate.net

Furthermore, research is exploring the synthesis of new TMB derivatives for advanced sensing applications. These include dual-modal sensing systems for detecting various analytes, such as pH, carbon dioxide (CO2), and β-D-glucose. dntb.gov.uaresearchgate.netrsc.orgrsc.org The versatility of this compound also extends to its integration into drug discovery pipelines and cellular studies, where it is utilized in specialized compound libraries. researchgate.netnih.govmdpi.com Its applications are being explored in enzyme inhibition assays and the regulation of signal pathways. mdpi.comscholaris.ca Ongoing investigations continue to delve into the influence of buffer composition on the long-term stability of TMB-based systems. nih.gov The use of TMB-based systems for detecting various analytes like uric acid, dopamine, and glucose in biological samples through the generation of H2O2 remains a promising area of research. researchgate.netrsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N2O3S B1663326 Tmb-PS

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylanilino]propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNAFYJQMXPVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)NCCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Tmb Ps Chromogenic Reactions

Detailed Analysis of Electron Transfer Mechanisms in Tmb-PS Oxidation Processes

The oxidation of this compound, analogous to TMB, proceeds through a sequential two-electron transfer mechanism, involving distinct intermediate species and culminating in the formation of stable chromophores. The initial step involves a one-electron oxidation of the colorless diamine form of this compound, leading to the formation of a radical cation (TMB•+) fishersci.atherts.ac.uktci-chemical-trading.comfishersci.ca. This radical cation is a transient, highly reactive intermediate.

Subsequently, the TMB•+ radical cation rapidly reacts with another molecule of unoxidized this compound (or TMB) to form a blue-colored charge-transfer complex (CTC) fishersci.attci-chemical-trading.com16streets.comthermofisher.com. This complex is characterized by a strong absorption maximum at approximately 652 nm, exhibiting a high molar absorption coefficient (ε = 39,000 M⁻¹ cm⁻¹) fishersci.attci-chemical-trading.com. The formation of this blue product is a key indicator of the initial oxidative event.

Further oxidation of the charge-transfer complex, involving a second one-electron transfer, leads to the formation of the fully oxidized diimine product (TMB2+) fishersci.attci-chemical-trading.com16streets.comthermofisher.com. This diimine form is stable in acidic conditions and imparts a distinct yellow color to the solution, with an absorption maximum at around 450 nm and a molar absorption coefficient of 59,000 M⁻¹ cm⁻¹ fishersci.attci-chemical-trading.com16streets.com. The transition from blue to yellow upon acidification is a well-established phenomenon in TMB-based assays and is attributed to the complete conversion of the charge-transfer complex to the diimine form fishersci.attci-chemical-trading.com.

The electron transfer kinetics in TMB oxidation, and by extension this compound, can be theoretically correlated using Marcus theory, highlighting the role of reorganization energy in facilitating efficient electron transfer herts.ac.ukfishersci.ca.

Investigation of Stoichiometry and Kinetics in this compound Reactions with Oxidizing Agents

The stoichiometry of this compound oxidation is directly related to the extent of electron transfer. In the presence of a peroxidase and hydrogen peroxide, the oxidation of TMB (and thus this compound) can result in either the blue charge-transfer complex or the yellow diimine product, depending on the reaction conditions and the amount of oxidant available fishersci.attci-chemical-trading.com.

For every mole of hydroperoxide reduced by a peroxidase, 0.5 mole of the blue charge-transfer complex or 1 mole of the yellow diimine is formed fishersci.at. This stoichiometric relationship is critical for quantitative analyses in chromogenic assays.

Kinetic studies on TMB oxidation have revealed that the reaction often follows second-order kinetics, with a first-order dependence on both the substrate (TMB or this compound) and the oxidant concentration herts.ac.ukfishersci.ca. Factors such as pH, temperature, and the concentration of the oxidizing agent significantly influence the reaction rates herts.ac.ukfishersci.ca. For instance, stopped-flow spectrophotometry has been employed to precisely monitor the rates of formation and decay of the TMB radical cation, providing insights into the reaction kinetics herts.ac.ukfishersci.ca.

Table 1: Spectrophotometric Properties of this compound (TMB) Oxidation Products

Product FormColorAbsorption Maximum (λmax)Molar Absorption Coefficient (ε)
Unoxidized this compoundClear--
Radical Cation (TMB•+)-460 nm herts.ac.ukfishersci.ca-
Charge-Transfer ComplexBlue652 nm fishersci.attci-chemical-trading.comthermofisher.com39,000 M⁻¹ cm⁻¹ fishersci.at
Diimine (TMB2+)Yellow450 nm fishersci.attci-chemical-trading.com16streets.comthermofisher.com59,000 M⁻¹ cm⁻¹ fishersci.at

Identification and Characterization of Transient and Stable Intermediates in this compound Chromophore Formation

The chromophore formation from this compound involves several identifiable intermediates:

TMB Radical Cation (TMB•+): This is the primary transient intermediate formed upon the one-electron oxidation of this compound fishersci.atherts.ac.uktci-chemical-trading.comfishersci.ca. Its formation can be detected and studied using techniques such as stopped-flow spectrophotometry at an absorption wavelength of 460 nm and Electron Spin Resonance (ESR) spectroscopy, which confirms the presence of the radical species herts.ac.ukfishersci.ca.

Charge-Transfer Complex (CTC): This blue-colored species is a relatively stable intermediate formed from the interaction of the TMB•+ radical cation with an unoxidized this compound molecule fishersci.attci-chemical-trading.com16streets.comthermofisher.com. It is responsible for the characteristic blue color observed during the initial phase of the reaction and has a strong absorption at 652 nm fishersci.attci-chemical-trading.comthermofisher.com.

Diimine (TMB2+): This is the final, stable oxidized product of this compound, resulting from a two-electron oxidation fishersci.attci-chemical-trading.com16streets.comthermofisher.com. It exhibits a yellow color and absorbs strongly at 450 nm fishersci.attci-chemical-trading.com16streets.comthermofisher.com. The diimine form is particularly stable under acidic conditions, which is why acid stop solutions are used in TMB-based assays to convert all blue intermediate to the stable yellow product for consistent spectrophotometric readings fishersci.attci-chemical-trading.com16streets.com.

Role of Catalytic Species, including Peroxidases and Peroxidase-Mimetic Systems, in this compound Transformation

The chromogenic transformation of this compound is significantly catalyzed by various species, broadly categorized into natural peroxidases and synthetic peroxidase-mimetic systems.

Natural Peroxidases: Horseradish peroxidase (HRP) is the most widely utilized natural enzyme for catalyzing the oxidation of TMB and its derivatives like this compound in the presence of hydrogen peroxide (H2O2) fishersci.atnih.gov. The catalytic mechanism of HRP involves a redox cycle where HRP is first oxidized by H2O2 to form high-oxidation-state intermediates, notably Compound I (Fe(IV=O) species with a porphyrin π-cation radical) and Compound II (Fe(IV=O) species) fishersci.at. These oxidized enzyme intermediates then sequentially accept electrons from this compound, returning the enzyme to its resting ferric state (Fe(III)) and simultaneously oxidizing this compound to its colored products fishersci.at. HRP catalyzes the two-electron oxidation of TMB by H2O2 .

Peroxidase-Mimetic Systems: In recent years, significant research has focused on developing artificial enzymes or "nanozymes" that mimic the catalytic activity of natural peroxidases biosynth.comthermofisher.com. These systems offer advantages such as enhanced stability, lower cost, and tunable activity compared to natural enzymes. Examples of peroxidase-mimetic materials include:

Metal-based nanoparticles: Noble metal nanoparticles (e.g., Pt, Au, Ag) and transition metal oxides (e.g., Fe3O4, Co3O4, CeO2) have demonstrated peroxidase-like activity. Their catalytic mechanism often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), from H2O2 on their surface, which then oxidize this compound thermofisher.com. The reaction can follow mechanisms like the Langmuir-Hinshelwood model, where both H2O2 and TMB adsorb onto the nanoparticle surface to react thermofisher.com.

Carbon-based nanomaterials: Carbon nanoparticles (CNPs), graphene oxide (GO), and carbon nanotubes have also been found to possess intrinsic peroxidase-mimetic activity, catalyzing TMB oxidation in the presence of H2O2 biosynth.com.

Other biomimetic catalysts: Certain proteins like papain have also been shown to exhibit peroxidase-like activity, accelerating TMB oxidation.

These peroxidase-mimetic systems are increasingly employed in various applications, including biosensing and diagnostics, due to their ability to efficiently catalyze the chromogenic reaction of this compound biosynth.com.

Computational and Theoretical Chemistry Approaches for Tmb Ps Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties of Tmb-PS

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecular systems. For this compound, these computational methods can provide detailed information about its ground and excited states, charge distribution, and how these properties influence its chromogenic behavior.

Studies on 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), the core structure of this compound, demonstrate the utility of these approaches. For instance, DFT calculations have been employed to optimize the geometry and analyze the electronic absorption behavior of TMB and related benzidine (B372746) derivatives. The electronic absorption spectrum of TMB itself shows a band centered around 290 nm in the ultraviolet region. Upon oxidation, TMB forms distinct chromophores that absorb in the visible spectrum: a blue charge-transfer complex with an absorption maximum at approximately 652 nm, and a yellow diimine product absorbing at 450 nm. Quantum chemical calculations are crucial for predicting and interpreting these spectral changes, correlating them with the underlying electronic transitions and structural transformations during oxidation.

Furthermore, DFT calculations are applied to investigate the reactivity of TMB and its derivatives. This includes studying reaction mechanisms, such as hydrogen-atom abstraction and hydroxyl radical addition, which are relevant in atmospheric oxidation processes. These calculations can identify key intermediates and transition states, providing insights into the energetic landscape of the reactions. For this compound, understanding its electronic structure can help predict its susceptibility to oxidation and the stability of its radical intermediates and chromophoric products.

Molecular Dynamics Simulations to Model this compound Interactions in Solution and at Interfaces

Molecular Dynamics (MD) simulations are powerful computational tools for modeling the dynamic behavior of molecules in various environments, including solutions and at interfaces. For this compound, MD simulations can provide insights into its conformational flexibility, solvation behavior, and interactions with other molecules, such as enzymes or surfaces.

While direct MD simulations specifically on this compound were not extensively found in the search results, molecular dynamics has been applied to study the interactions of similar organic molecules with various environments. For example, MD simulations have been used to investigate the adsorption of polyaromatic compounds on metal surfaces nih.gov and the behavior of organic molecules in solution. By modeling this compound in different solution conditions (e.g., varying pH, ionic strength), MD simulations could predict its preferred conformations, aggregation tendencies, and how these factors might affect its accessibility to oxidizing agents or its binding to enzyme active sites. At interfaces, such as those found in diagnostic assay platforms, MD simulations could shed light on the adsorption mechanisms of this compound, its orientation on surfaces, and how these interactions influence the efficiency of the chromogenic reaction.

Theoretical Studies on the Energetics and Pathways of this compound Oxidation and Chromophore Formation

The chromogenic property of this compound stems from its oxidation, leading to the formation of colored products. Theoretical studies, primarily using DFT and ab initio molecular dynamics (AIMD) simulations, are critical for unraveling the intricate energetics and pathways of this oxidation process and the subsequent chromophore formation.

The oxidation of 3,3',5,5'-tetramethylbenzidine (TMB), the parent compound of this compound, is a well-studied process involving sequential electron transfers. TMB typically undergoes a one-electron oxidation to form a radical cation, which then combines with another unoxidized TMB molecule to form a blue-colored charge-transfer complex. Further oxidation, often involving a second electron transfer, leads to the formation of a yellow diimine product.

Computational studies have investigated the detailed reaction mechanisms and the role of reactive oxygen species (ROS) in TMB oxidation. For instance, DFT and AIMD simulations have been employed to explore the decomposition of hydrogen peroxide and its role in oxidizing TMB, identifying hydroxyl radicals as principal oxidants in certain conditions. These studies can calculate energy barriers for each elementary step in the oxidation pathway, providing a quantitative understanding of the reaction kinetics and thermodynamics.

Table 1: Key Oxidation Products of TMB and Their Spectroscopic Properties

Oxidation ProductColorAbsorption Maximum (λmax)
TMB Radical Cation/Charge-Transfer ComplexBlue~652 nm
TMB DiimineYellow~450 nm

Theoretical calculations can also elucidate the electronic transitions responsible for the observed colors of these chromophores. By modeling the electronic structure of the radical cation and diimine species, researchers can predict their absorption spectra and understand how structural changes during oxidation lead to shifts in light absorption, thus enabling the colorimetric detection.

Computational Design and Prediction of Novel Chromogenic Benzidine Derivatives with Enhanced Performance

Computational chemistry plays a pivotal role in the rational design and prediction of novel chromogenic benzidine derivatives with enhanced performance characteristics, such as improved sensitivity, stability, or altered spectral properties. This involves leveraging the understanding gained from quantum chemical calculations and molecular dynamics simulations to guide the synthesis of new compounds.

The rationale behind 3,3',5,5'-tetramethylbenzidine (TMB) being a preferred chromogenic substrate over other benzidine derivatives has been investigated, highlighting factors like sensitivity, color purity, and product stability fishersci.ca. Computational methods can systematically explore the impact of various structural modifications (e.g., different substituents, changes in the biphenyl (B1667301) linkage) on these key properties.

By performing high-throughput virtual screening and property prediction using DFT and other computational methods, researchers can identify promising molecular designs before experimental synthesis. For example, by altering the electronic properties of the benzidine core or introducing different functional groups, it might be possible to tune the redox potential of the compound, influencing its reactivity with oxidants. Similarly, modifications could be designed to enhance the stability of the oxidized chromophores, preventing their degradation and ensuring a more robust signal in diagnostic assays. Computational studies on other benzidine analogs have already demonstrated how structural changes can impact properties like mutagenicity, providing a precedent for rational design efforts.

Table 2: Potential Performance Enhancements in Chromogenic Benzidine Derivatives via Computational Design

Performance AspectComputational ApproachExpected Outcome
SensitivityElectronic structure analysis (HOMO-LUMO gaps), redox potential predictionLower detection limits, faster color development
StabilityMolecular dynamics (conformational stability), reaction pathway energeticsLonger shelf life of reagents, more stable chromophores
Spectral PropertiesTD-DFT (absorption/emission spectra prediction)Tunable color outputs, optimized for specific detection wavelengths
Solubility/InteractionsMD simulations (solvation, binding to interfaces/enzymes)Improved reagent formulation, better assay performance

Through iterative cycles of computational design, prediction, synthesis, and experimental validation, novel this compound derivatives or other chromogenic benzidine compounds can be developed with tailored properties for specific applications, ultimately leading to more efficient and reliable diagnostic tools.

Advanced Analytical Methodologies Utilizing Tmb Ps

Development of Spectrophotometric and Colorimetric Assays Based on Tmb-PS for Quantitative Analysis

This compound is a cornerstone in the development of spectrophotometric and colorimetric assays due to its distinct color-changing properties upon oxidation. In these assays, this compound acts as a chromogenic substrate, undergoing a visible color transformation in the presence of peroxidase enzymes (like HRP) and hydrogen peroxide (H₂O₂) nih.govfishersci.ca. The enzymatic reaction converts the colorless this compound into a pale blue product, which exhibits characteristic absorbance peaks at wavelengths of 370 nm and 650-652 nm fishersci.ca. This color change is directly proportional to the concentration of the target analyte, enabling accurate quantitative analysis.

A common practice in these assays involves the addition of an acidic stopping reagent, such as sulfuric acid (H₂SO₄), to halt the enzymatic reaction. This acidification causes a further color shift from blue to yellow, with a prominent absorbance peak at 450 nm, which is often preferred for spectrophotometric quantification due to its stability and distinctness.

This compound based colorimetric assays have found extensive applications in the quantitative analysis of a wide array of targets. These include the detection of biological molecules such as glucose, histidine, cysteine, and cholesterol, as well as inorganic ions like Cu²⁺ and hypochlorite (B82951) fishersci.ca. For instance, a colorimetric assay utilizing a Cu²⁺-H₂O₂-TMB system was developed for the quantification of melamine (B1676169) in dairy products, demonstrating high sensitivity fishersci.ca. Similarly, TMB has been employed as a chromogenic probe in facile colorimetric assays to sense tyrosinase activity in human serum and screen inhibitors.

Table 1: Spectrophotometric Properties of this compound Oxidation Products

Oxidation StateColorPrimary Absorbance Wavelengths (nm)Stopping Reagent (Example)Resulting Color (after stopping)Absorbance Wavelength (after stopping) (nm)
One-electronPale Blue370, 650-652 fishersci.caSulfuric Acid (H₂SO₄)Yellow450

Integration of this compound in Electrochemical Detection Systems and Amperometric Biosensors

Beyond its chromogenic properties, the inherent redox activity of this compound allows for its effective integration into electrochemical detection systems and amperometric biosensors. The same redox reactions that induce the color change in TMB can be precisely measured electrochemically, offering an alternative and often more sensitive detection modality.

In electrochemical biosensors, this compound (or its parent compound TMB) serves as a redox-active molecule capable of facilitating electron transfer at the electrode surface. In the presence of HRP and H₂O₂, TMB is enzymatically oxidized to its cation radical (TMB⁺). This oxidized product (TMB⁺) can then accept an electron from the electrode surface, being electrochemically reduced back to its original form. The resulting current, measured via techniques such as chronoamperometry or differential pulse voltammetry, is directly proportional to the concentration of the HRP and, consequently, the target analyte.

The performance of this compound in electrochemical assays is influenced by factors such as pH and the choice of electrode material. Stable electrode responses to TMB have been achieved at low pH (e.g., pH 1) using gold electrodes. Amperometric detection of oxidized TMB can be performed at specific potentials, such as -0.2 V or 0.0 V, demonstrating high sensitivity.

Electrochemical biosensors utilizing this compound offer several advantages, including high sensitivity, compatibility with miniaturized electrical equipment, and suitability for on-site analysis. These systems have been successfully applied in the detection of various biomarkers. For instance, electrochemical methods have been used for the direct detection of oxidized TMB in assays for serum antibodies. Furthermore, TMB has been employed as a mediator in amperometric biosensors for cancer biomarker detection, achieving detection limits in the pg/mL range for analytes like prostate-specific antigen (PSA). A paper-based amperometric glucose biosensor has also been developed using TMB in conjunction with glucose oxidase/horseradish peroxidase enzymes.

Application of this compound in Enhanced Enzyme-Linked Immunosorbent Assay (ELISA) Strategies

This compound, as a derivative of 3,3',5,5'-Tetramethylbenzidine (B1203034) (TMB), is one of the most widely utilized chromogenic substrates for horseradish peroxidase (HRP) in colorimetric enzyme-linked immunosorbent assays (ELISA). Its widespread adoption stems from its high sensitivity, low background signal, and chemical stability. This compound is also considered a safer, non-carcinogenic alternative to older substrates like benzidine (B372746) and o-phenylenediamine (B120857).

To further enhance the analytical sensitivity and performance of ELISA strategies, several innovative approaches leveraging this compound have been developed:

Enzyme Reporter Modification: A primary strategy involves increasing the amount of HRP conjugated to the detection system, thereby amplifying the colorimetric signal generated from the HRP-catalyzed oxidation of this compound. For example, the use of HRP and antibody-modified magnetic nanoparticles (MNPs) has significantly enhanced the detection of cancer biomarkers like PSA and prostate-specific membrane antigen (PSMA) in the pg/mL range.

Nanozyme Integration: The incorporation of nanozymes, such as Ps-Pt nanozymes, in conjunction with HRP, can lead to synergistic catalysis. This synergistic effect significantly amplifies the signal, enabling highly sensitive colorimetric detection, as demonstrated in biosensors for alpha-fetoprotein (AFP).

Substrate Formulation Optimization: Extensive research has focused on systematically optimizing TMB substrate formulations to improve signal intensity and stability. Key factors investigated include buffer pH, composition, and molarity, specific ion effects, the incorporation of organic solvents, and the use of polymer stabilizers. These optimizations lead to more robust and high-performance TMB solutions crucial for clinical diagnostics.

Reaction Stopping for Signal Stabilization: Stopping the enzymatic reaction with an acid (e.g., sulfuric acid) not only changes the color for a more stable absorbance reading at 450 nm but also contributes to signal amplification and stabilization, which is particularly beneficial in paper-based biosensors for accurate detection.

Methodological Validation and Performance Assessment in this compound Based Analytical Platforms

The methodological validation and performance assessment of analytical platforms utilizing this compound are critical to ensure their reliability, accuracy, and consistency. Key performance parameters typically evaluated include sensitivity, specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), and reproducibility.

Research findings highlight the robust performance of this compound based analytical platforms across various applications:

Detection Limits: In electrochemical ELISA systems, this compound has enabled the detection of cancer biomarkers with impressive sensitivity, reaching the picogram per milliliter (pg/mL) range. Specifically, an amperometric method employing TMB as an HRP substrate achieved a detection limit of 8.5 × 10⁻¹⁴ mol/L for HRP activity, demonstrating superior sensitivity compared to spectrophotometric detection. For protein detection, a TMB-based colorimetric biosensor achieved a detection limit of 4.30 pg/mL for alpha-fetoprotein (AFP).

Linearity and Reproducibility: Electrochemical immunosensors developed for analytes like Neutrophil Gelatinase-Associated Lipocalin (NGAL) using TMB have shown a linear range of 3.5–80 ng/mL with a coefficient of variation (CV) of 8%, indicating good linearity and reproducibility.

Quantitative Capabilities: A spectrophotometric assay for trimethylamine (B31210) monooxygenase (Tmm) utilizing TMB demonstrated a limit of detection (LOD) of 1 µM and a limit of quantification (LOQ) of 10 µM for direct trimethylamine-N-oxide (TMAO) measurement.

Factors Influencing Performance: The performance of this compound based assays is significantly influenced by various factors. For spectrophotometric and colorimetric assays, systematic optimization of buffer pH, composition, molarity, specific ion effects, organic solvents, and polymer stabilizers can lead to enhanced signal intensity and stability. In electrochemical detection, the choice of electrode material and the pH of the solution are crucial for achieving a stable and sensitive response.

These validation studies underscore the versatility and efficacy of this compound as a critical component in developing high-performance analytical platforms for diverse quantitative analyses.

Tmb Ps in Catalysis and Enzyme Mimetic Research

Exploration of Tmb-PS as a Substrate for Peroxidase-Like Activity in Artificial Enzyme Systems

This compound serves as a highly effective chromogenic substrate for assessing peroxidase-like activity in both natural enzymes and artificial enzyme systems biosynth.com. Its utility stems from its ability to undergo a distinct color change upon catalytic oxidation in the presence of hydrogen peroxide (H₂O₂) biosynth.com. The reaction typically transforms colorless this compound into a blue-colored oxidized product, which can then be further converted to a yellow product upon acidification for quantitative analysis biosynth.comfishersci.ca.

The development of artificial enzyme systems, or nanozymes, has gained considerable attention as a cost-effective and stable alternative to natural enzymes, overcoming limitations such as low thermostability and narrow substrate scope mdpi.comfrontiersin.org. Numerous nanomaterials, including various metal nanoparticles (e.g., gold, silver, platinum, iron oxide), carbon-based nanomaterials (e.g., carbon dots, graphene oxide, carbon nanotubes), and Prussian blue nanoparticles, have demonstrated intrinsic peroxidase-like activity mdpi.comfrontiersin.orgresearchgate.netnih.govjfda-online.comrsc.orgresearchgate.netmdpi.comnih.gov. These nanozymes efficiently catalyze the oxidation of TMB, and by extension, this compound, in the presence of H₂O₂ researchgate.netnih.govjfda-online.comrsc.orgresearchgate.net. The enhanced water solubility of this compound mitigates precipitation, making it a more suitable substrate for homogeneous assay systems and improving the reliability and sensitivity of detection researchgate.net.

For instance, studies involving gold nanoclusters (AuNCs) have shown their intrinsic peroxidase properties, enabling them to oxidize TMB in the presence of H₂O₂, leading to a visible color change researchgate.net. Similarly, carbon dots (CDs) have been explored as artificial peroxidases, catalyzing the TMB/H₂O₂ reaction for various analytical applications frontiersin.orgjfda-online.comnih.gov. The use of this compound in such systems ensures a stable and clear chromogenic readout, facilitating the exploration and characterization of novel artificial enzyme mimics.

Design and Characterization of Supramolecular Assemblies Exhibiting this compound Oxidizing Catalysis

Supramolecular assemblies offer a powerful platform for designing highly efficient artificial catalysts that mimic the intricate active sites of natural enzymes nih.gov. These assemblies leverage non-covalent interactions to create organized structures capable of this compound oxidizing catalysis. The self-assembly process can lead to the formation of specific microenvironments, such as hydrophobic domains, which can enhance substrate accessibility and catalytic efficiency worktribe.com.

Examples of such designs include peptide assemblies and polyoxometalates (POMs). Peptide-hemin complexes, formed through the self-assembly of peptides with hemin, have been shown to catalyze the oxidation of TMB by H₂O₂ with activity comparable to or even exceeding that of natural peroxidases nih.gov. For instance, a self-assembling membrane peroxidase, ME1, derived from glycophorin A, promotes TMB oxidation with a significant rate nih.gov. Similarly, polyoxometalates, which are large polyanionic metal-oxide clusters, can self-assemble into larger architectures, exhibiting enhanced catalytic activity for the oxidation of TMB worktribe.com. The directed assembly of organo-functionalized hybrid POMs can lead to superior catalytic performance compared to unassembled systems, often attributed to the creation of hydrophobic domains that favor TMB accessibility to the hydrophilic catalytic centers worktribe.com.

Characterization of these supramolecular assemblies and their catalytic activity is primarily achieved through spectrophotometric monitoring of the this compound oxidation reaction. The formation of the blue oxidized product of this compound can be quantified by measuring absorbance at characteristic wavelengths (e.g., 652 nm), providing insights into reaction kinetics and catalytic efficiency biosynth.comfishersci.ca.

Mechanistic Investigations of this compound Catalysis in the Presence of Nanozymes and Hybrid Catalysts

Mechanistic investigations into this compound catalysis in the presence of nanozymes and hybrid catalysts are crucial for understanding their biomimetic functions and optimizing their performance. Nanozymes, as nanostructured artificial enzymes, exhibit catalytic activities similar to natural enzymes but often possess superior stability, lower cost, and easier modification mdpi.comfrontiersin.org.

The catalytic mechanisms often involve electron transfer processes or Fenton-like reactions that generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which then oxidize this compound rsc.org. For example, iron oxide (Fe₃O₄) nanoparticles act as peroxidase mimics by catalyzing the oxidation of TMB with H₂O₂ rsc.org. Carbon nanomaterials, including single-walled carbon nanotubes (SWCNs) and graphene oxide (GO), have also been found to exhibit peroxidase-like activity, catalyzing the TMB blue color reaction in the presence of H₂O₂ even without metal ions rsc.org. The high surface area-to-volume ratio and enhanced substrate absorption contribute significantly to their catalytic activities rsc.org.

Hybrid catalysts, combining different nanomaterials, can exhibit synergistic effects that further enhance catalytic efficiency. For instance, carbon nanotube-supported Fe₂O₃ hybrid nanozymes demonstrate excellent peroxidase-mimicking activity for the catalytic conversion of TMB jfda-online.com. Similarly, platinum-doped carbon nanoparticles (PtCNPs) show high peroxidase-like activity towards TMB and H₂O₂ researchgate.net.

Kinetic parameters, such as the Michaelis-Menten constant (K_m) and maximum reaction rate (V_max), are commonly determined to characterize the catalytic efficiency and substrate affinity of these nanozymes. A lower K_m value indicates a higher affinity of the nanozyme for its substrate researchgate.net.

Table 1: Kinetic Parameters of Selected Nanozymes for TMB/H₂O₂ Catalysis

Nanozyme TypeSubstrateK_m (mM)V_max (M/s)Reference
Fe/Pt-CNPsTMB0.97N/A researchgate.net
Fe/Pt-CNPsH₂O₂2.30N/A researchgate.net
FeS₂TMB0.04111.38 x 10⁻⁸ researchgate.net
Fe SSNGlucoseN/AN/A mdpi.com
Fe SSNH₂O₂N/AN/A mdpi.com
SWCNTMB< 0.1N/A rsc.org
GOTMB< 0.1N/A rsc.org

Note: N/A indicates data not explicitly provided in the source for that specific parameter.

It is important to note that TMB, and likely this compound, can be oxidized by various oxidative reactions beyond specific peroxidase catalysis, including Fenton reactions or in the presence of certain metal ions (e.g., Fe³⁺, Cu²⁺) without H₂O₂ nih.gov. This lack of absolute specificity necessitates careful mechanistic investigation to distinguish true peroxidase-like activity from other oxidative processes.

Application of this compound Chromogenic Reactions in Monitoring Catalytic Processes

The distinct and quantifiable color change associated with the oxidation of this compound makes its chromogenic reaction an invaluable tool for monitoring a wide array of catalytic processes, particularly in analytical chemistry and biosensing biosynth.com. The transition from colorless to blue, and subsequently to yellow upon the addition of a stop solution (typically acid), allows for both visual and spectrophotometric detection biosynth.comfishersci.ca.

This compound is widely employed in diagnostic assays such as enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry, where it visualizes antibody-antigen reactions mediated by peroxidase-conjugated labels biosynth.comfishersci.ca. Its high sensitivity and low background signal contribute to reliable detection in these applications biosynth.com.

Beyond traditional immunoassays, this compound chromogenic reactions are integral to the development of colorimetric biosensors for various analytes. These sensors often couple an enzyme-catalyzed reaction that produces H₂O₂ with the peroxidase-like activity of a nanozyme or other catalyst that oxidizes this compound.

Examples of Applications:

Glucose Detection: Glucose oxidase (GOD) catalyzes the oxidation of glucose to gluconic acid and H₂O₂. The generated H₂O₂ then reacts with this compound in the presence of a peroxidase mimic (e.g., carbon dots, Fe/Pt-CNPs, single-atom nanozymes) to produce a measurable color change, allowing for sensitive glucose quantification jfda-online.comresearchgate.netmdpi.comnih.gov.

Hydrogen Peroxide (H₂O₂) Sensing: As H₂O₂ is a direct reactant in the this compound oxidation, the chromogenic reaction can be directly used to detect and quantify H₂O₂ concentration, which is relevant in many biological and chemical processes jfda-online.comresearchgate.netmdpi.com.

L-Histidine Detection: Colorimetric methods have been developed where the oxidation of TMB (and potentially this compound) by H₂O₂ in the presence of copper ions is inhibited by L-histidine, leading to a concentration-dependent color change that can be used for detection nih.gov.

Uric Acid Sensing: Nanozymes, such as helically structured Ni films, exhibit peroxidase-like activity to oxidize TMB. The presence of uric acid reduces the oxidized TMB, decreasing the absorbance and enabling uric acid sensing acs.org.

The quantitative nature of this compound chromogenic reactions is a key advantage. The intensity of the blue product can be measured spectrophotometrically at wavelengths around 652 nm, while the yellow product formed after acidification absorbs strongly at 450 nm biosynth.comfishersci.ca. This allows for precise and sensitive determination of catalytic activity or analyte concentration, making this compound a versatile and indispensable compound in modern analytical and biochemical research.

Tmb Ps in Biosensor and Chemical Sensor Development

Engineering of Optical Biosensors Leveraging Tmb-PS Chromogenic Signal Transduction

Optical biosensors frequently utilize this compound (or its parent compound TMB) due to its pronounced chromogenic properties, enabling visual or spectrophotometric detection. In enzyme-linked immunosorbent assays (ELISA), TMB is a standard visualizing reagent wikipedia.orgfishersci.atmdpi.com. Upon oxidation, typically catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂), TMB produces a pale blue product that can be detected at wavelengths such as 370 nm or 655 nm fishersci.atmdpi.comrsc.org. The intensity of this blue color is directly proportional to the concentration of the bioanalyte, serving as a quantitative optical signal mdpi.com.

Recent advancements in optical biosensing have focused on enhancing sensitivity through signal amplification strategies. For instance, nanozymes, which are nanomaterials with enzyme-like catalytic activities, have been integrated into TMB-based colorimetric biosensor arrays rsc.orgnih.gov. These nanozymes can rapidly boost the catalytic oxidation of TMB, leading to a more pronounced color change and improved detection limits rsc.org. This approach has been successfully applied in environmental monitoring and food safety, allowing for the identification and quantification of various heavy metal ions and pathogenic bacteria based on their distinct influence on the TMB-based chromogenic reaction rsc.org.

The versatility of TMB-based optical detection extends to various signal transduction modes, including absorption and colorimetry, offering flexibility in designing bioassays tailored to specific needs mdpi.com.

Fabrication of Electrochemical Sensors for High-Sensitivity this compound Detection and Analyte Quantification

Electrochemical sensors offer high sensitivity, rapid response rates, and excellent controllability, making them attractive for high-sensitivity detection and analyte quantification acs.orgnih.gov. TMB, including its derivatives like this compound, is widely employed as a redox mediator and signal substance in these platforms mdpi.comnih.gov.

In electrochemical biosensors, the catalytic oxidation of TMB in the presence of H₂O₂ and a peroxidase-like enzyme or nanomaterial results in a measurable change in current mdpi.com. For example, in the detection of organophosphorus pesticides, a multienzyme reaction can generate H₂O₂, which then catalyzes the oxidation of TMB, leading to a decrease in its characteristic oxidation peak current mdpi.com. This decrease in current is directly correlated with the concentration of the analyte (e.g., the pesticide), enabling sensitive quantification mdpi.com. The use of TMB as a detection medium in various electrochemical biosensors leverages its property to be consumed by H₂O₂, thereby altering its electrochemical signal mdpi.com.

Such electrochemical systems can avoid the color effects often encountered in optical methods, offering a robust alternative for analyte detection in complex samples mdpi.com.

Integration of this compound in DNA-Based Biosensing Platforms for Molecular Biomarker Detection

DNA-based biosensing platforms have emerged as powerful tools for the detection of molecular biomarkers, offering high specificity and efficiency nih.govresearchgate.net. TMB plays a crucial role in these platforms, typically by coupling its chromogenic or electrochemical properties with enzymatic reactions.

A common strategy involves immobilizing DNA probes on an electrode surface. When a target DNA or molecular biomarker binds, it can lead to the recruitment of an enzyme, such as horseradish peroxidase (HRP), often via biotin-streptavidin interactions nih.govresearchgate.net. The HRP then catalyzes the oxidation of TMB in the presence of H₂O₂, generating a detectable electrochemical signal nih.govresearchgate.net. This enzymatic amplification step significantly enhances the sensitivity of the biosensor, allowing for the ultrasensitive detection of nucleic acids (DNA/RNA), proteins, and small molecules nih.govresearchgate.net.

These DNA-based biosensors are designed to translate target binding events into quantifiable electrochemical signals through a coupled enzyme-based catalytic process researchgate.net. This integration makes TMB-based systems highly versatile for various diagnostic and research applications, including the rapid and sensitive detection of viral biomarkers nih.gov.

Development of this compound as a Photoacoustic Probe for Reactive Oxygen and Nitrogen Species in Research Models

Photoacoustic imaging is an emerging technique that offers advantages over traditional imaging methods, and the development of specific probes for reactive oxygen and nitrogen species (ROS/RNS) is crucial for understanding various biological processes mdpi.compreprints.orgresearchgate.net. TMB has been investigated as an acoustogenic photoacoustic probe for the detection of ROS/RNS in research models mdpi.compreprints.orgresearchgate.netkuleuven.be.

TMB is a colorless dye that, upon oxidation by certain ROS/RNS, transforms into a distinctive blue product mdpi.compreprints.orgresearchgate.net. This blue complex is acoustogenic, meaning it can generate a photoacoustic signal when probed with light at specific wavelengths (e.g., 652 nm) mdpi.compreprints.org. Research indicates that TMB reacts with hypochlorite (B82951) (ClO⁻), hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), and nitrogen dioxide (•NO₂) to produce this blue oxidation product mdpi.compreprints.orgresearchgate.netkuleuven.be. However, other ROS/RNS, such as the superoxide (B77818) radical anion (O₂•⁻), hydroxyl radical (•OH), or peroxynitrite (ONOO⁻), may yield colorless oxidation products or not react at an appreciable rate mdpi.compreprints.orgresearchgate.netkuleuven.be.

This property allows TMB to serve as a selective photoacoustic probe for specific ROS/RNS, providing a valuable tool for studying oxidative stress and related biological phenomena in research models mdpi.compreprints.org.

Future Research Directions and Emerging Applications of Tmb Ps

Advancements in Miniaturization and Integration of Tmb-PS Based Assays for Point-of-Care Diagnostics

The inherent characteristics of this compound make it highly suitable for the development of miniaturized and integrated diagnostic platforms, particularly for point-of-care (POC) applications. Its function as a chromogenic reagent for hydrogen peroxide detection in biological fluids directly aligns with the needs of rapid diagnostic tests wikipedia.org. The water solubility and stability of this compound across a wide pH range are critical advantages, ensuring its compatibility with diverse sample matrices and assay conditions often encountered in POC settings fishersci.senih.gov.

Future research aims to integrate this compound into microfluidic devices and biosensors to enable on-site, real-time analysis with minimal sample volume and reduced assay times. The goal is to create highly sensitive and specific diagnostic tools that can be deployed outside traditional laboratory environments. For instance, the parent compound TMB has already been successfully incorporated into rapid polystyrene- and nitrocellulose-based ELISA formats, allowing for assay completion in minutes and visual detection of positive reactions. This precedent suggests strong potential for this compound-based systems to achieve similar or enhanced performance in integrated POC devices. Furthermore, this compound's reported low toxicity and compatibility with live-cell imaging could open avenues for developing integrated systems that involve cellular components for advanced diagnostic capabilities.

Table 1: Key Advantages of this compound for Miniaturized Diagnostics

FeatureAdvantage for Miniaturization & Integration
Chromogenic ReactionEnables visual or spectrophotometric detection in compact devices .
Water SolubilityFacilitates easy incorporation into aqueous assay systems and microfluidics fishersci.senih.gov.
pH StabilityEnsures robust performance across varying sample conditions fishersci.senih.gov.
Low ToxicityPotentially suitable for assays involving live biological components .
Rapid ReactionContributes to faster assay turnaround times essential for POC.

Exploration of this compound in High-Throughput Screening Methodologies for Chemical and Biological Research

This compound is already recognized for its utility in chemical and biological research, playing an integral role in drug discovery and cellular studies . This established use provides a strong foundation for its expanded exploration in high-throughput screening (HTS) methodologies. The compound's presence in specialized compound libraries, such as the Anti-COVID-19 Compound Library and Bioactive Compounds Library Max , underscores its relevance in large-scale screening initiatives.

In HTS, this compound can serve as a highly effective chromogenic substrate in enzyme inhibition assays and for monitoring signal pathway regulation . Its ability to undergo a color change proportional to the concentration of hydrogen peroxide makes it ideal for automated spectrophotometric detection systems commonly employed in HTS platforms. Researchers are investigating this compound for screening vast chemical libraries to identify novel drug candidates or to elucidate the mechanisms of biological processes. The development of more sensitive TMB derivatives with stable oxidized products has been a continuous effort to enhance detection capabilities in various assay formats. This compound, as such a derivative, is poised to contribute to the advancement of automated, high-density screening formats, allowing for the rapid assessment of numerous compounds or biological interactions in parallel.

Table 2: Applications of this compound in High-Throughput Screening

Application AreaRelevance of this compound
Drug DiscoveryScreening compound libraries for enzyme inhibitors or activators .
Cellular StudiesInvestigating signal pathway regulation and cellular responses .
Biochemical AssaysDetecting hydrogen peroxide and reactive oxygen species in various reactions .
Automated PlatformsSpectrophotometric detection suitable for robotic systems .

Investigation of this compound in Novel Environmental Monitoring Systems and Industrial Process Control

The chromogenic properties and stability of this compound extend its potential beyond biomedical applications into environmental monitoring and industrial process control. Its capacity to detect hydrogen peroxide and other reactive oxygen species is particularly valuable in these sectors, where the presence and concentration of such compounds are critical indicators of environmental health or process efficiency.

Future research will focus on developing this compound-based sensors and analytical systems for detecting pollutants in water and air, assessing water quality, and monitoring various industrial processes. The compound's stability across a broad pH range is advantageous for environmental samples, which often exhibit significant pH variations. While direct specific applications of this compound in environmental monitoring are emerging, the broader family of TMB-based reagents is already recognized for use in environmental monitoring systems. This suggests a natural progression for this compound, given its enhanced properties. For instance, it could be incorporated into portable devices for rapid field testing of water contaminants or integrated into continuous monitoring systems within industrial facilities to ensure optimal conditions and prevent hazardous byproducts.

Cross-Disciplinary Synergies and Unexplored Applications of this compound Chemistry in Emerging Fields

The versatile chemistry of this compound facilitates cross-disciplinary synergies and opens doors to unexplored applications in emerging fields. Its water solubility fishersci.senih.gov makes it amenable to integration with various material science and nanotechnology platforms.

One promising area is its application in advanced bio-imaging techniques. This compound's low toxicity and compatibility with live-cell imaging suggest its potential as a reporter molecule or probe for visualizing cellular processes. Building on the advancements seen with other TMB derivatives, which have been explored for photothermal immunoassays with enhanced sensitivity using near-infrared (NIR-II) absorption, this compound could be engineered for similar or novel imaging modalities.

Furthermore, the concept of "nanozymes" – nanomaterials that mimic enzyme activity and often utilize TMB as a reporter for colorimetric detection – presents a compelling avenue for this compound. This could lead to the development of highly sensitive and selective nanobiosensors for various analytes, including those relevant to early disease detection or environmental contaminants. Its role as a chromogenic reagent also positions it for applications in smart materials, where a visible color change could signal specific chemical events, and in advanced catalytic systems where its oxidation properties could be harnessed.

Table 3: Emerging and Cross-Disciplinary Applications of this compound

Emerging FieldPotential Application of this compound
Bio-imagingLive-cell imaging, advanced diagnostic imaging probes .
NanobiotechnologyDevelopment of nanozymes and nanobiosensors for detection.
Smart MaterialsIntegration into materials that exhibit colorimetric responses to stimuli.
Advanced CatalysisUtilization in novel catalytic systems leveraging its oxidation properties.

Q & A

Q. What are the critical physicochemical properties of Tmb-PS that influence its utility in enzymatic assays?

this compound is water-soluble and stable across a wide pH range, making it suitable for diverse experimental conditions. Key properties include:

  • Solubility : 35 mg/mL in DMSO (96.55 mM) .
  • Stability : Long-term storage at -20°C (powder) or -80°C (in solvent) preserves activity .
  • Molecular specificity : Acts as a chromogenic substrate for hydrogen peroxide detection, particularly in enzymatic analyses (e.g., peroxidase-linked assays) . Methodological tip: Pre-dissolve this compound in DMSO for homogeneous distribution in aqueous buffers, and validate pH compatibility using buffer titration .

Q. How should researchers design experiments using this compound for hydrogen peroxide detection in biological samples?

  • Step 1 : Optimize this compound concentration (e.g., 0.1–1 mM) based on enzyme kinetics and signal-to-noise ratios.
  • Step 2 : Include controls (e.g., no-enzyme, no-substrate) to account for non-specific oxidation.
  • Step 3 : Calibrate using a hydrogen peroxide standard curve . Note: For body fluid analyses (e.g., serum), pre-filter samples to remove particulates that may interfere with absorbance readings .

Q. What are common sources of variability when using this compound in chromogenic assays?

Variability arises from:

  • Temperature fluctuations : Enzymatic reactions are temperature-sensitive; use a thermostated microplate reader.
  • Light exposure : Protect this compound from direct light to prevent premature oxidation .
  • Matrix effects : Biological samples (e.g., plasma) may contain endogenous peroxidases; inhibit them with 1 mM sodium azide .

Q. How can researchers validate the linear range of this compound in quantitative assays?

Perform serial dilutions of hydrogen peroxide (e.g., 0–100 µM) and measure absorbance at 370 nm (oxidized this compound). Use regression analysis to determine the linear range (typically R² ≥ 0.98) and limit of detection .

Q. What are best practices for storing this compound to ensure long-term stability?

  • Powder : Store at -20°C in desiccated, light-proof containers for up to 3 years.
  • Stock solutions : Aliquot in DMSO and store at -80°C for 1 year; avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-derived data across different experimental models (e.g., cell lysates vs. purified enzymes)?

  • Hypothesis 1 : Matrix complexity (e.g., lysates contain competing substrates). Test by spiking purified enzymes into lysates and comparing kinetics.
  • Hypothesis 2 : Interference from reducing agents (e.g., glutathione). Pre-treat samples with dialysis or size-exclusion chromatography . Methodology: Use factorial design experiments to isolate variables (e.g., pH, ionic strength) and apply multivariate regression .

Q. What strategies improve this compound specificity in complex biological matrices (e.g., tumor microenvironments)?

  • Inhibition assays : Add catalase to confirm hydrogen peroxide dependency.
  • Dual-probe validation : Pair this compound with fluorogenic probes (e.g., Amplex Red) to cross-validate signals .
  • Sample pretreatment : Use chelators (e.g., EDTA) to minimize metal-catalyzed oxidation .

Q. How can this compound be integrated into high-throughput screening (HTS) platforms for drug discovery?

  • Automation : Use liquid handlers to dispense this compound in 384-well plates.
  • Signal stability : Conduct time-course studies to define the optimal read window (e.g., 5–30 minutes post-reaction initiation).
  • Data normalization : Include Z’-factor calculations to assess assay robustness .

Q. What mechanistic insights can be gained by combining this compound with genetic or pharmacological perturbations?

  • Example : Knockdown of peroxiredoxins (Prdx) via siRNA, followed by this compound-based hydrogen peroxide measurement, reveals Prdx’s role in redox buffering.
  • Pharmacological synergy : Co-treatment with this compound and ROS-inducing agents (e.g., doxorubicin) quantifies synergistic cytotoxicity .

Q. How can this compound data be contextualized within multi-omics frameworks (e.g., metabolomics or proteomics)?

  • Correlative analysis : Overlay this compound-derived ROS levels with transcriptomic data (e.g., NRF2 pathway activation).
  • Network modeling : Use systems biology tools (e.g., Cytoscape) to map ROS fluxes onto metabolic networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.